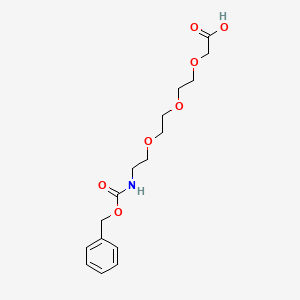

Cbz-NH-peg3-CH2cooh

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cbz-NH-peg3-CH2cooh typically involves the reaction of carboxybenzyl chloride with polyethylene glycol and subsequent functionalization to introduce the carboxylic acid group. The reaction conditions often include the use of organic bases and solvents to facilitate the nucleophilic substitution and esterification processes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Análisis De Reacciones Químicas

Types of Reactions: Cbz-NH-peg3-CH2cooh undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to remove the carboxybenzyl protecting group, yielding the free amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the polyethylene glycol chain.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Organic bases like triethylamine and solvents such as dichloromethane.

Major Products Formed:

Oxidation: Oxidized derivatives of the polyethylene glycol chain.

Reduction: Free amine derivatives.

Substitution: Functionalized polyethylene glycol derivatives.

Aplicaciones Científicas De Investigación

Cbz-NH-peg3-CH2cooh is extensively used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The compound’s role as a linker is crucial in ensuring the proper orientation and proximity of the ligands, facilitating efficient protein degradation .

Applications in Various Fields:

Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.

Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications in targeted protein degradation for treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the production of specialized chemicals and materials.

Mecanismo De Acción

The mechanism of action of Cbz-NH-peg3-CH2cooh in PROTACs involves the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule. The linker facilitates the recruitment of the E3 ligase to the target protein, leading to ubiquitination and subsequent proteasomal degradation of the target protein. This process effectively reduces the levels of the target protein within the cell .

Molecular Targets and Pathways:

E3 Ubiquitin Ligase: The primary molecular target involved in the ubiquitination process.

Proteasome: The cellular machinery responsible for degrading ubiquitinated proteins.

Comparación Con Compuestos Similares

Cbz-NH-peg3-CH2cooh is unique due to its specific structure and functional groups, which make it an ideal linker for PROTAC synthesis. Similar compounds include:

Boc-NH-peg3-CH2cooh: Another polyethylene glycol-based linker with a different protecting group.

Fmoc-NH-peg3-CH2cooh: A linker with a fluorenylmethoxycarbonyl protecting group.

Biotin-PEG4-Amide-C6-Azide: A biotinylated polyethylene glycol linker used in various bioconjugation applications

These compounds share similar polyethylene glycol backbones but differ in their protecting groups and functionalization, which can influence their reactivity and suitability for specific applications.

Actividad Biológica

Cbz-NH-peg3-CH2cooh , also known as CBZ-9-amino-4,7-dioxanonanoic acid , is a polyethylene glycol (PEG)-based compound that serves as a crucial linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound has garnered attention in biochemical research due to its role in facilitating targeted protein degradation, which has significant implications for therapeutic applications in cancer and neurodegenerative diseases.

The primary biological activity of this compound lies in its ability to form ternary complexes with target proteins and E3 ubiquitin ligases. This mechanism is pivotal in the ubiquitin-proteasome system, where the compound acts as a linker that brings together the target protein and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein. This process effectively reduces the levels of specific proteins within cells, allowing for precise modulation of cellular pathways involved in disease processes .

Applications in Research

- Targeted Protein Degradation : this compound is extensively used in the development of PROTACs, which are engineered to selectively degrade proteins implicated in various diseases. This approach has shown promise in treating conditions such as cancer, where overexpressed oncoproteins contribute to tumorigenesis .

- Protein-Protein Interactions : The compound is also employed in studies investigating protein-protein interactions and cellular signaling pathways. By facilitating the assembly of protein complexes, it aids researchers in understanding the dynamics of cellular functions and disease mechanisms .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Application |

|---|---|---|

| This compound | PEG-based linker | PROTAC synthesis, targeted degradation |

| Boc-NH-peg3-CH2cooh | PEG-based linker | Similar applications with different reactivity |

| Fmoc-NH-peg3-CH2cooh | PEG-based linker | Used for peptide synthesis |

| Biotin-PEG4-Amide-C6-Azide | Biotinylated PEG linker | Bioconjugation applications |

This table highlights the unique positioning of this compound among other PEG-based linkers, emphasizing its specific utility in PROTAC development .

Study 1: Efficacy of PROTACs Utilizing this compound

A recent study demonstrated the effectiveness of PROTACs synthesized using this compound in degrading a specific oncoprotein associated with breast cancer. The study found that these PROTACs could reduce protein levels by over 70% within 24 hours of treatment, significantly inhibiting tumor cell proliferation. The results suggest that this compound can be pivotal in developing targeted therapies for resistant cancer forms .

Study 2: Impact on Cellular Signaling Pathways

Another research initiative explored the role of this compound in modulating signaling pathways related to neurodegeneration. By employing this compound as a linker in targeted degradation strategies, researchers observed a reduction in pro-apoptotic signaling molecules, leading to enhanced cell survival rates under stress conditions. This finding indicates potential therapeutic avenues for neurodegenerative diseases where protein aggregation is a hallmark .

Propiedades

IUPAC Name |

2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO7/c18-15(19)13-23-11-10-22-9-8-21-7-6-17-16(20)24-12-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBZCDPECWJRJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.